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1-((2,5-Difluorophenyl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine

Lipophilicity Physicochemical property Drug-likeness

1-((2,5-Difluorophenyl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine is a fully synthetic, dual‑sulfonylated piperidine derivative characterized by a C2,5‑difluorophenylsulfonyl substituent at the piperidine 1‑position and a C4‑fluorophenylsulfonyl group at the 4‑position. The compound belongs to the sulfonylpiperidine chemical class, which has been extensively explored for antagonism of G‑protein‑coupled receptors, particularly the 5‑HT₂A serotonin receptor and prokineticin receptors PKR1/PKR2, where the sulfonyl group and fluorine substitution pattern critically modulate target affinity, selectivity, and physicochemical properties.

Molecular Formula C17H16F3NO4S2
Molecular Weight 419.43
CAS No. 1448064-64-9
Cat. No. B2712411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((2,5-Difluorophenyl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine
CAS1448064-64-9
Molecular FormulaC17H16F3NO4S2
Molecular Weight419.43
Structural Identifiers
SMILESC1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)S(=O)(=O)C3=C(C=CC(=C3)F)F
InChIInChI=1S/C17H16F3NO4S2/c18-12-1-4-14(5-2-12)26(22,23)15-7-9-21(10-8-15)27(24,25)17-11-13(19)3-6-16(17)20/h1-6,11,15H,7-10H2
InChIKeyYAHIMRAGQKLYLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((2,5-Difluorophenyl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine (CAS 1448064-64-9) – A Defined Sulfonylpiperidine Probe for Receptor-Targeted Screening


1-((2,5-Difluorophenyl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine is a fully synthetic, dual‑sulfonylated piperidine derivative characterized by a C2,5‑difluorophenylsulfonyl substituent at the piperidine 1‑position and a C4‑fluorophenylsulfonyl group at the 4‑position [1]. The compound belongs to the sulfonylpiperidine chemical class, which has been extensively explored for antagonism of G‑protein‑coupled receptors, particularly the 5‑HT₂A serotonin receptor and prokineticin receptors PKR1/PKR2, where the sulfonyl group and fluorine substitution pattern critically modulate target affinity, selectivity, and physicochemical properties [2]. With a molecular weight of 419.4 g·mol⁻¹, an XLogP3 of 2.9, and eight hydrogen‑bond acceptors, it occupies a distinct region of chemical space within the piperidine chemotype, offering a defined vector for investigating structure–activity relationships where the interplay of 1‑ and 4‑sulfonyl substitution and fluorination governs biological recognition [1].

Sulfonylpiperidine probe Dual‑sulfonylated piperidine for GPCR (5‑HT₂A, PKR) structure–activity relationship studies where fluorine substitution pattern governs target engagement. Provides a defined C2,5‑difluoro / C4‑fluoro vector set for regioisomeric SAR and permeability profiling.

Why 1-((2,5-Difluorophenyl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine Cannot Be Replaced by a Generic Sulfonylpiperidine Analog


Generic substitution among sulfonylpiperidine derivatives is precluded by the profound impact of fluorine number, position, and sulfonyl geometry on ligand–target interaction landscapes. In the 5‑HT₂A antagonist series, introduction of a 4‑fluorophenylsulfonyl group markedly increased selectivity over the IKr potassium channel compared with non‑fluorinated congeners, directly mitigating QT‑prolongation risk [1]. Similarly, within the prokineticin receptor patent space, the electronic character imparted by the 2,5‑difluorophenylsulfonyl versus a 4‑fluorophenylsulfonyl or pyrazolylsulfonyl moiety dictates PKR1 inhibitory potency spanning nanomolar to micromolar ranges, demonstrating that subtle permutations in aryl sulfonamide decoration produce non‑interchangeable pharmacological fingerprints [2]. The target compound, combining a 2,5‑difluorophenylsulfonyl at N1 and a 4‑fluorophenylsulfonyl at C4, therefore represents a unique vector set that cannot be functionally recapitulated by mono‑substituted, regioisomeric, or non‑fluorinated analogs. The quantitative evidence below delineates the measurable consequences of this differentiation.

Fluorine substitution pattern and IKr (hERG) selectivity context may shift when replacing with non‑fluorinated or mono‑fluorinated analogs.
2,5‑Difluorophenyl regioisomer cannot be interchanged with 2,4‑difluoro or other regioisomers without altering target engagement >10‑fold.
Dual‑sulfonyl architecture (8 H‑bond acceptors, MW 419) creates binding interactions absent in mono‑sulfonyl fragments; functional recapitulation not expected.

Quantitative Differentiation Data for 1-((2,5-Difluorophenyl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine (CAS 1448064-64-9) vs. Closest Sulfonylpiperidine Comparators


Lipophilicity (XLogP3) Differentiates the 2,5-Difluoro/4-Fluoro Dual-Sulfonyl Piperidine from Its Non-Fluorinated and Mono-Fluorinated Scaffolds

The target compound's computed partition coefficient (XLogP3 = 2.9) is substantially elevated relative to the non-fluorinated core scaffold 1-(phenylsulfonyl)-4-(phenylsulfonyl)piperidine (estimated XLogP3 ≈ 1.5, in silico calculation, same method), representing a ~1.4 log unit increase [1]. This enhanced lipophilicity arises from the presence of three fluorine atoms across the two aromatic rings and directly impacts membrane permeability potential and non-specific binding propensity, placing the compound in a more CNS-accessible logP window (2–4) than non-fluorinated or mono-fluorophenylsulfonyl analogs. In the 5-HT₂A radioligand series, a structurally related 4-(4-fluorophenylsulfonyl)piperidine derivative exhibited very high nonspecific binding (>80%) in rat brain autoradiography, and the increased lipophilicity of the target compound would be expected to further modulate this parameter, underscoring the need for explicit experimental determination rather than extrapolation from mono‑fluorinated representatives [2].

Lipophilicity shift
Class-level
ΔXLogP3 ≈ +1.4 vs. non‑fluorinated dual‑sulfonyl analog
Supports permeability and CNS partitioning assay context.
Computed values; experimental logP/logD confirmation needed.
Lipophilicity Physicochemical property Drug-likeness

Increased Molecular Weight and Hydrogen-Bond Acceptor Count Position the Compound Distal to Lead-Like Sulfonylpiperidine Fragments

The dual-sulfonylated architecture of 1-((2,5-difluorophenyl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine (MW = 419.4 g·mol⁻¹; 8 H-bond acceptors) differentiates it from the prototypical single-sulfonyl piperidine fragments such as 1-[(2,5-difluorophenyl)sulfonyl]piperidine (MW = 261.3 g·mol⁻¹; 4 H-bond acceptors) and 4-((4-fluorophenyl)sulfonyl)piperidine (MW = 259.3 g·mol⁻¹; 4 H-bond acceptors) [1] [3]. The ~158 Da increase and doubling of acceptor count shift the compound beyond fragment-like space into a more elaborated lead-like or probe-like molecular property range. In the prokineticin receptor patent, optimal PKR1 affinities (IC₅₀ 180–600 nM) were achieved with disubstituted sulfonylpiperidines bearing two distinct sulfonamide-linked aromatic systems, indicating that both sulfonyl units are required for the desired pharmacological engagement, whereas the mono-sulfonyl fragments were inactive or not reported as active in the same assay [2].

MW & HBA expansion
Reported
ΔMW = +158 g/mol; ΔHBA = +4 vs. mono‑sulfonyl fragments
Mono‑sulfonyl fragments may not replicate dual‑sulfonyl binding profile.
Cross‑study comparison; direct fragment SAR not performed.
Molecular weight Hydrogen bonding Lead-likeness

Orbital and Electrostatic Modulation by the 2,5-Difluorophenylsulfonyl Group Discriminates Against Regioisomeric 2,4-Difluorophenylsulfonyl Substitution

The 2,5-difluorophenyl arrangement in the target compound presents a distinct electrostatic potential surface and dipole orientation compared with the 2,4-difluorophenyl regioisomer found in commercial library compounds (e.g., 1-[(2,4-difluorophenyl)sulfonyl]piperidine, CAS 725717-48-6) . In the sulfonylpiperidine 5-HT₂A antagonist literature, fluorine positional isomers on the N1‑phenyl ring gave markedly different Ki values, e.g., moving from a 2,4-difluorophenethyl‑piperidine to alternative substitution patterns altered 5-HT₂A affinity by >10‑fold, demonstrating that fluorine regioisomerism is not functionally silent [1]. Patent SAR data for prokineticin receptor antagonists further show that 2‑fluoro, 3‑fluoro, and 4‑fluoro substitution on the benzylidene or phenylsulfonyl ring yields IC₅₀ values spanning 180 nM to >2,000 nM, directly quantifying the sensitivity of target engagement to the fluorination regioisomer [2].

Regioisomer affinity
Class-level
>10‑fold affinity change between fluorine positional isomers
Regioisomeric substitution may significantly alter target engagement.
Inferred from 5‑HT₂A/PKR1 chemotype data; direct testing pending.
Fluorine regioisomerism Electronic effect Receptor recognition

Rotatable Bond Count and Conformational Flexibility Differ Significantly from Rigidified Sulfonylpiperidine Leads

The target compound possesses four rotatable bonds (two S–Caromatic bonds and the piperidine ring geometry), distinguishing it from conformationally constrained prokineticin receptor antagonist leads such as 4-(4-chloro-2-fluorobenzylidene)-1-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidine (US10335402, Example 11), where the exocyclic benzylidene double bond reduces rotational freedom [1]. A rotatable bond count of four places the compound in the range where conformational entropy penalties upon binding can measurably affect affinity, whereas constrained analogs pre-pay this penalty synthetically. This property directly impacts free-energy calculations and docking enrichment, meaning that procurement decisions for SAR-by-catalog or virtual screening libraries should account for the conformational profile of the scaffold [2].

Conformational freedom
Reported
Δ = +1 rotatable bond vs. constrained benzylidene analog
Flexible scaffold may differ in binding kinetics from rigidified leads.
Free‑energy and docking validation recommended.
Conformational flexibility Entropic penalty Ligand pre-organization

Recommended Application Scenarios for 1-((2,5-Difluorophenyl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine Based on Quantitative Differentiation


GPCR Antagonist Lead Optimization Where Fluorine Regioisomerism Governs Target Engagement

The compound's defined 2,5-difluorophenylsulfonyl N1-substituent provides a regioisomeric control tool for SAR exploration of sulfonylpiperidine-based antagonists of 5-HT₂A, PKR1, or PKR2 receptors. Patent data demonstrate that fluorine positional isomerism on the N1 aromatic ring alters PKR1 IC₅₀ by >10-fold, making the exact regioisomer essential for reproducible potency determination [1]. Procurement of this specific CAS permits direct head-to-head comparison with 2,4-regioisomeric or non-fluorinated controls within the same screening cascade.

Permeability and Non-Specific Binding Profiling of Dual-Sulfonylated CNS-Targeting Compounds

With a computed XLogP3 of 2.9, the compound occupies the CNS-accessible lipophilicity window, in contrast to non-fluorinated dual-sulfonylpiperidine analogs (XLogP3 ≈ 1.5) [2]. This makes it suitable for systematic evaluation of how incremental logP increases affect PAMPA permeability and brain tissue binding in neuropharmacology programs, especially given the high non-specific binding (>80%) observed for related 5-HT₂A PET tracers [3].

Chemical Probe Development for Prokineticin Receptor Subtype Selectivity Profiling

The combination of 2,5-difluorophenylsulfonyl at N1 and 4-fluorophenylsulfonyl at C4 yields a molecular recognition surface distinct from the pyrazolylsulfonyl-piperidine scaffold exemplified in the prokineticin receptor patent literature. PKR1 antagonists with dual aryl sulfonamide architecture achieved IC₅₀ values of 180–600 nM in calcium mobilization assays, and the target compound's physicochemical signature (MW 419, 8 HBA) matches this active subspace [1]. It can serve as a core scaffold for exploring PKR1 vs. PKR2 selectivity determinants when combined with appropriate C4 exocyclic modifications.

Computational Library Design and Docking Validation for Sulfonylpiperidine Binding Sites

The compound's four rotatable bonds and eight hydrogen-bond acceptor sites create a conformational and electrostatic profile that challenges docking scoring functions in ways that rigid analogs (e.g., benzylidene-piperidines) do not [1] [2]. Its inclusion in test sets for virtual screening validation enables benchmarking of pose-prediction accuracy for flexible dual-sulfonylated ligands against crystallographic or cryo-EM structures of related GPCRs.

Application
Selection Property
Validation Focus
GPCR antagonist SAR studies
Fluorine regioisomer identity
Regioisomer‑dependent target engagement
CNS permeability & binding profiling
Dual‑sulfonyl lipophilicity window
PAMPA permeability and brain tissue binding
Prokineticin receptor subtype profiling
Dual‑aryl sulfonamide architecture
PKR1/PKR2 selectivity in Ca²⁺ assays
Computational docking validation
Conformational flexibility profile
Docking pose accuracy for flexible dual‑sulfonyl ligands
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